REACTION_CXSMILES
|
S(Cl)(=O)(=O)[OH:2].F[C:7](F)=[CH:8][C:9]([F:12])([F:11])[F:10].[CH2:14]([OH:16])[CH3:15]>>[C:9]([CH2:8][C:7]([O:16][CH2:14][CH3:15])=[O:2])([F:12])([F:11])[F:10]
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC(=CC(F)(F)F)F
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in liquid nitrogen
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added drop by drop into the flask
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate, water
|
Type
|
CUSTOM
|
Details
|
dried under MgSO4
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |